molecular formula C9H7F3O3S B2365203 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one CAS No. 1416277-09-2

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one

Cat. No. B2365203
CAS RN: 1416277-09-2
M. Wt: 252.21
InChI Key: UPHYSJPTBDFSDD-UHFFFAOYSA-N
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Description

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one is part of a suite of reagents developed by the Li group for late-stage functionalization of pharmaceutically relevant compounds . It serves as a precursor to alkyl radicals generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .


Synthesis Analysis

The synthesis of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one involves the use of reagents that serve as precursors to alkyl radicals. These radicals are generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .


Molecular Structure Analysis

The empirical formula of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one is C10H9F3O3S, and its molecular weight is 266.24 .


Chemical Reactions Analysis

The reagents of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one serve as precursors to alkyl radicals. These radicals are generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .


Physical And Chemical Properties Analysis

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one forms crystals and is suitable for C-C bond formation reactions. It should be stored at a temperature below -20°C .

Scientific Research Applications

Late-Stage Functionalization in Organic Synthesis

1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one serves as a valuable precursor for late-stage functionalization of pharmaceutically relevant compounds. Researchers have developed innovative methods to utilize this compound for introducing functional groups selectively into complex molecules. Notably, it can be converted into alkyl radicals under light-mediated, redox-neutral, and catalyst-free conditions. These radicals participate in Minisci alkylation reactions, enabling the modification of aromatic substrates .

Trifluoromethylation Reactions

The trifluoromethyl group (CF₃) is a powerful motif in drug discovery and agrochemical development. 1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one acts as a trifluoromethylation reagent, allowing the introduction of CF₃ groups into various organic molecules. Researchers have harnessed this compound to synthesize novel pharmaceutical candidates, agrochemicals, and materials with enhanced properties .

Electrophilic Trifluoromethylthiolation

In recent years, electrophilic trifluoromethylthiolation reactions have gained prominence. 1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one serves as a shelf-stable reagent for such transformations. It enables the introduction of trifluoromethylthio (SCF₃) groups into organic substrates. These reactions find applications in medicinal chemistry, where the incorporation of trifluoromethylthio moieties can enhance drug potency and metabolic stability .

Catalyst-Free and Redox-Neutral Reactions

The compound’s unique reactivity lies in its ability to generate alkyl radicals without the need for external catalysts or redox co-factors. This feature simplifies reaction conditions and minimizes unwanted side reactions. Researchers have successfully employed 1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one in various transformations, including C-C bond formation, under mild and environmentally friendly conditions .

Synthetic Building Block

1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one serves as a versatile synthetic building block. Its trifluoromethylsulfonyl group provides a handle for further functionalization. Researchers have used this compound to construct complex molecules, including heterocycles, natural product analogs, and ligands for transition metal-catalyzed reactions .

Comparison with Related Compounds

To put this compound in context, it’s worth mentioning related molecules. For instance:

Safety And Hazards

The safety information for 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one indicates that it falls under the storage class code 11, which pertains to combustible solids. It does not have a flash point, either in Fahrenheit or Celsius .

Future Directions

The future directions for 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one could involve its use in the development of new methods for the synthesis of SCF3 compounds, which are of great importance in medicinal chemistry .

properties

IUPAC Name

1-[2-(trifluoromethylsulfonyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3S/c1-6(13)7-4-2-3-5-8(7)16(14,15)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHYSJPTBDFSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one

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